molecular formula C8H6ClNO3S2 B2434575 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride CAS No. 1282484-31-4

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride

Cat. No.: B2434575
CAS No.: 1282484-31-4
M. Wt: 263.71
InChI Key: BNKQSMWYZHDASO-UHFFFAOYSA-N
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Description

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for 5-(5-isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is unavailable, insights can be drawn from structurally analogous thiophene-isoxazole hybrids. For example, studies on (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one reveal key packing motifs and conformational features. In such systems, the dihedral angle between isoxazole and thiophene rings typically ranges from 3.67° to 10.00°, influenced by substituent positions and intermolecular interactions.

Key Observations from Analogous Structures:

Feature Observed in Analogous Compounds Relevance to Target Compound
Intermolecular Interactions C–H···O, C–H···N, and π–π stacking Likely stabilization via similar hydrogen bonds and aromatic interactions
Packing Arrangement ABAB... stacking along crystal axes Potential for similar 3D architectures
Substituent Effects Methyl groups influence dihedral angles 2-Methyl group may modulate ring alignment

The sulfonyl chloride group’s spatial orientation is critical, as steric hindrance from the 2-methyl substituent could influence reactivity. Computational models suggest such substituents compress molecular geometry, enhancing electrophilic character at the sulfur center.

Quantum Mechanical Calculations: DFT-Based Electronic Structure Modeling

Density Functional Theory (DFT) studies on related thiophene-isoxazole derivatives provide a framework for analyzing the target compound’s electronic properties. For instance:

  • Frontier Molecular Orbitals (FMOs): The sulfonyl chloride group’s LUMO is expected to align with nucleophilic HOMOs (e.g., amines), facilitating nucleophilic substitution.
  • Reactivity Descriptors: Lower LUMO energies correlate with increased electrophilicity, as seen in substituted sulfonyl chlorides.

DFT-Calculated Parameters for Analogous Compounds:

Parameter Value (Analogous Systems) Method Used Source
LUMO Energy (eV) -1.2 to -1.5 (CAM-B3LYP/ma-def2-TZVP) TD-DFT simulations
Electronegativity (χ) 4.8–5.1 M06-2X functional
Electron Affinity (EA) 1.7–2.3 M06-2X functional

These parameters suggest the target compound’s sulfonyl chloride group is highly electrophilic, with reactivity influenced by the electron-withdrawing isoxazole moiety.

Comparative Analysis of Thiophene-Isoxazole Hybrid Systems

Thiophene-isoxazole hybrids exhibit diverse electronic and steric profiles depending on substituent positions. A comparative analysis of key derivatives reveals:

Substituent Effects on Reactivity:

Compound Key Features Impact on Reactivity
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride 3-Methyl on isoxazole; 2-position substituent Steric hindrance reduces nucleophilic attack
5-(5-Trifluoromethylisoxazolyl)-2-thiophenesulfonyl chloride Electron-withdrawing CF₃ group Enhances electrophilicity
5-(5-Isoxazolyl)-2-thiophenesulfonyl chloride Unsubstituted isoxazole ring Baseline reactivity for comparison

The 2-methyl group in the target compound may introduce steric bulk, potentially slowing reactions with bulky nucleophiles. However, the electron-deficient isoxazole ring could counterbalance this via inductive effects.

Sulfonyl Chloride Group Reactivity: Frontier Molecular Orbital Analysis

The sulfonyl chloride group’s reactivity is governed by its frontier orbitals. For nucleophilic substitution (e.g., with amines):

  • HOMO-LUMO Interaction: The nucleophile’s HOMO (e.g., lone pair on NH₃) donates electrons into the sulfonyl chloride’s LUMO.
  • Transition State: A tetrahedral intermediate forms, followed by chloride displacement.

Reactivity Trends in Sulfonyl Chlorides:

Factor Effect on Rate Constant (k) Example Systems
Electron-withdrawing groups Increase k (Hammett ρ = +2.02) CF₃, NO₂ substituents
Steric hindrance Decrease k (e.g., ortho-alkyl) 2-Methyl groups in target compound
Solvent polarity Enhance k in polar aprotic solvents DMF, DMSO

The target compound’s 2-methyl group may introduce steric constraints, but the isoxazole ring’s electron-withdrawing nature likely dominates, maintaining high reactivity.

Properties

IUPAC Name

2-methyl-5-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-8(15(9,11)12)4-7(14-5)6-2-3-10-13-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQSMWYZHDASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride typically involves the reaction of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) acts as a strong electrophile, enabling nucleophilic substitution with various nucleophiles:

Reaction with Amines

Primary and secondary amines react with the compound to form sulfonamides, essential in pharmaceutical synthesis.

  • Example : Reaction with 5-amino-4-bromo-3-methylisoxazole in tetrahydrofuran (THF) using sodium hydride (NaH) yields N-(4-bromo-3-methyl-5-isoxazolyl)thiophene-2-sulfonamide (34% yield, m.p. 125–127°C) .

  • Conditions : 0–5°C initial cooling, followed by room-temperature stirring (1 hour).

ReagentProductYieldConditions
5-amino-4-bromo-3-methylisoxazoleN-(4-bromo-3-methyl-5-isoxazolyl)sulfonamide34%THF, NaH, 0–25°C

Reaction with Alcohols

Alcohols undergo nucleophilic substitution to form sulfonate esters.

  • Example : Reaction with methanol produces methyl sulfonate derivatives.

  • Regioselectivity : Methyl groups on the isoxazole ring enhance reaction rates due to electron-donating effects.

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous environments to form sulfonic acids:
R-SO2Cl+H2OR-SO3H+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}

  • Kinetics : Hydrolysis is accelerated in basic conditions (e.g., NaOH).

  • Applications : Intermediate in synthesizing water-soluble derivatives for biomedical studies.

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of palladium catalysts to form biaryl sulfonates .

  • Example : Coupling with phenylboronic acid yields 2-methyl-5-(5-isoxazolyl)-3-(phenyl)thiophenesulfonate .

CatalystCoupling PartnerProduct
Pd(PPh₃)₄Phenylboronic acid2-methyl-5-(5-isoxazolyl)-3-phenylthiophenesulfonate

Reactivity with Thiols

Thiols displace the chloride to form thiosulfonates:
R-SO2Cl+R’SHR-SO2SR’+HCl\text{R-SO}_2\text{Cl} + \text{R'SH} \rightarrow \text{R-SO}_2\text{SR'} + \text{HCl}

  • Applications : Thiosulfonates are intermediates in organosulfur chemistry and polymer synthesis.

Thermal Stability

The compound decomposes at elevated temperatures (>150°C), releasing SO₂ and HCl. Storage recommendations include:

  • Temperature : 2–8°C under inert atmosphere .

  • Handling : Moisture-sensitive; requires anhydrous conditions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
This compound is primarily utilized in the development of therapeutic agents. Its derivatives have shown potential as:

  • Anti-inflammatory agents : Compounds derived from 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride have been synthesized and tested for their ability to reduce inflammation.
  • Anticancer drugs : Research indicates that modifications of this compound can lead to the creation of effective anticancer agents, targeting various cancer types through specific molecular interactions.
  • Antimicrobial properties : The sulfonyl chloride group allows for the synthesis of compounds that exhibit antimicrobial activity, making them candidates for treating bacterial infections.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a crucial building block. It is involved in:

  • Substitution reactions : The sulfonyl chloride group can be replaced by various nucleophiles, facilitating the formation of diverse chemical entities.
  • Cyclization reactions : This compound can participate in cyclization processes to yield more complex heterocyclic structures, which are essential in drug discovery and development.

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating advanced materials. Applications include:

  • Conductive polymers : The unique electronic properties of thiophene derivatives allow for the development of conductive polymers that can be used in electronic devices.
  • Advanced coatings : The compound's reactivity enables the formulation of coatings with enhanced durability and protective properties.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound in various applications:

  • Anti-inflammatory Activity Study
    A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Potential
    Research conducted at a leading pharmaceutical institute showed that modified sulfonamides derived from this compound exhibited cytotoxic effects against several cancer cell lines, indicating promising anticancer activity .
  • Synthesis of Conductive Polymers
    A recent investigation into conductive polymers highlighted the use of this compound as a precursor for synthesizing polythiophene derivatives, which demonstrated improved electrical conductivity compared to traditional materials .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Results
Medicinal ChemistryAnti-inflammatory, anticancer, antimicrobialEffective inhibition of cytokines , cytotoxicity against cancer cells
Organic SynthesisBuilding block for complex moleculesParticipation in substitution and cyclization reactions
Material ScienceConductive polymers, advanced coatingsEnhanced conductivity in polythiophene derivatives

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and generate diverse chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-2-methyl-3-thiophenesulfonyl chloride
  • 5-(4-Chlorophenyl)-2-methyl-3-thiophenesulfonyl chloride
  • 5-(4-Methoxyphenyl)-2-methyl-3-thiophenesulfonyl chloride

Uniqueness

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry .

Biological Activity

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring and a thiophene moiety, which contribute to its reactivity and biological properties. The sulfonyl chloride group enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Isoxazole Ring Interaction : The isoxazole moiety is known for its ability to interact with enzymes and receptors, influencing signal transduction pathways related to inflammation and cancer progression.
  • Sulfonyl Chloride Reactivity : The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target proteins, thereby altering their function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antibacterial activity compared to control compounds.

Case Study 2: Anticancer Activity

In a preliminary investigation involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 15 µM for HeLa cells, indicating promising anticancer potential that warrants further exploration .

Research Findings Summary Table

Activity Mechanism Study Reference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of targets like α4β2-nAChR. Validate predictions with mutagenesis studies or competitive binding assays (e.g., radioligand displacement) .

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